Sodium 4-((4,6-bis((3-hydroxypropyl)amino)-2-phenyl-5-pyrimidyl)azo)-2,5-dichlorobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is synthesized through the alkylation of phenol with nonenes (branched-chain alkenes). The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or hydrofluoric acid. The process involves the electrophilic aromatic substitution of the phenol ring by the nonyl group .
Industrial Production Methods
Industrial production of 4-Nonylphenol involves large-scale alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures. The use of continuous reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce other substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various electrophiles can be used under acidic or basic conditions.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, used in detergents and emulsifiers.
Nonylphenol Derivatives: Formed through reduction and substitution reactions, used in various industrial applications.
Scientific Research Applications
4-Nonylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and polymers.
Biology: Studied for its endocrine-disrupting effects on aquatic organisms.
Medicine: Investigated for its potential toxicological impacts on human health.
Industry: Used in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural estrogens, leading to endocrine disruption. This interaction affects various molecular pathways, including those involved in reproductive and developmental processes .
Comparison with Similar Compounds
Similar Compounds
Octylphenol: Another alkylphenol with similar applications but different alkyl chain length.
Bisphenol A: Used in the production of plastics, with similar endocrine-disrupting properties.
Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol, used as surfactants.
Uniqueness
4-Nonylphenol is unique due to its branched nonyl group, which influences its chemical reactivity and environmental persistence. Its widespread use and potential for bioaccumulation make it a compound of significant concern in environmental and health studies .
Properties
CAS No. |
84962-52-7 |
---|---|
Molecular Formula |
C22H23Cl2N6NaO5S |
Molecular Weight |
577.4 g/mol |
IUPAC Name |
sodium;4-[[4,6-bis(3-hydroxypropylamino)-2-phenylpyrimidin-5-yl]diazenyl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C22H24Cl2N6O5S.Na/c23-15-13-18(36(33,34)35)16(24)12-17(15)29-30-19-21(25-8-4-10-31)27-20(14-6-2-1-3-7-14)28-22(19)26-9-5-11-32;/h1-3,6-7,12-13,31-32H,4-5,8-11H2,(H,33,34,35)(H2,25,26,27,28);/q;+1/p-1 |
InChI Key |
YZCNVXLXLFMEJX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)NCCCO)N=NC3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)NCCCO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.